molecular formula C21H22N2O B12175491 3-phenyl-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)propanamide

3-phenyl-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)propanamide

Cat. No.: B12175491
M. Wt: 318.4 g/mol
InChI Key: GGIJBHMLDLOWHW-UHFFFAOYSA-N
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Description

3-phenyl-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)propanamide is an organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has a unique structure that combines a phenyl group, a tetrahydrocarbazole moiety, and a propanamide group, making it an interesting subject for chemical and pharmacological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)propanamide can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with cyclohexanone to form the tetrahydrocarbazole core. This intermediate can then be further functionalized to introduce the propanamide group.

  • Fischer Indole Synthesis

      Reagents: Phenylhydrazine, cyclohexanone

      Conditions: Acidic medium, typically using hydrochloric acid or sulfuric acid

  • Functionalization

      Reagents: 3-bromopropanoyl chloride, base (e.g., triethylamine)

      Conditions: Room temperature, dichloromethane as solvent

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the product. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Potassium permanganate, chromium trioxide

      Conditions: Acidic or basic medium

      Products: Oxidation of the tetrahydrocarbazole moiety can lead to the formation of carbazole derivatives.

  • Reduction

      Reagents: Sodium borohydride, lithium aluminum hydride

      Conditions: Anhydrous conditions, typically in ether solvents

      Products: Reduction of the carbonyl group in the propanamide moiety can yield the corresponding amine.

  • Substitution

      Reagents: Halogenating agents (e.g., bromine, chlorine)

      Conditions: Room temperature, solvent (e.g., dichloromethane)

      Products: Halogenation of the phenyl group can lead to various substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Halogenating Agents: Bromine, chlorine

    Solvents: Dichloromethane, ether, water

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-phenyl-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)propanamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of kinases or other signaling proteins, thereby affecting cellular pathways involved in inflammation or cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-phenyl-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)propanamide is unique due to the presence of both a phenyl group and a propanamide moiety, which may confer distinct biological activities and chemical reactivity compared to other carbazole derivatives. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C21H22N2O

Molecular Weight

318.4 g/mol

IUPAC Name

3-phenyl-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)propanamide

InChI

InChI=1S/C21H22N2O/c24-20(14-13-15-7-2-1-3-8-15)22-19-12-6-10-17-16-9-4-5-11-18(16)23-21(17)19/h1-5,7-9,11,19,23H,6,10,12-14H2,(H,22,24)

InChI Key

GGIJBHMLDLOWHW-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)C3=CC=CC=C3N2)NC(=O)CCC4=CC=CC=C4

Origin of Product

United States

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